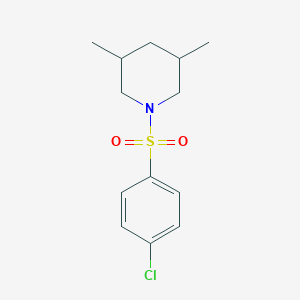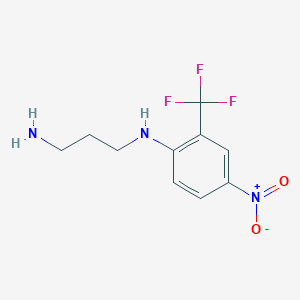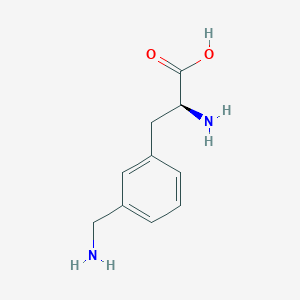
(S)-2-アミノ-3-(3-(アミノメチル)フェニル)プロパン酸
概要
説明
(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an aminomethyl group attached to the phenyl ring
科学的研究の応用
(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, in the presence of a chiral catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, often involving multiple steps of purification and characterization to ensure the desired enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
作用機序
The mechanism of action of (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the aminomethyl group.
2-Amino-3-phenylpropanoic acid: Similar but without the aminomethyl substitution on the phenyl ring.
Pregabalin: A structural analog used as an anticonvulsant and neuropathic pain agent.
Uniqueness
(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid is unique due to the presence of the aminomethyl group on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
(2S)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDQQQEPCEKPR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)CN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376136 | |
| Record name | L-3-Aminomethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57213-47-5 | |
| Record name | L-3-Aminomethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Hydroxyphenyl)methyl]butanoic acid](/img/structure/B1607635.png)
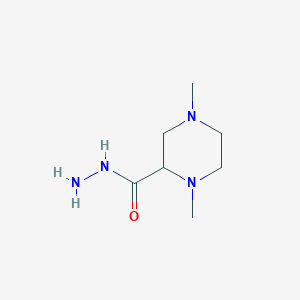
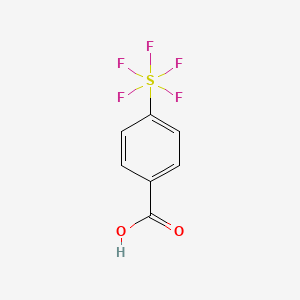
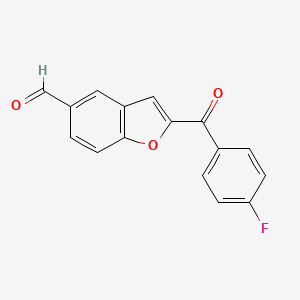

![2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine](/img/structure/B1607644.png)
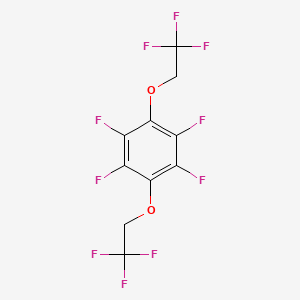

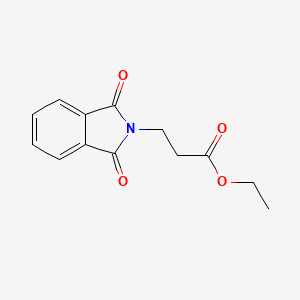
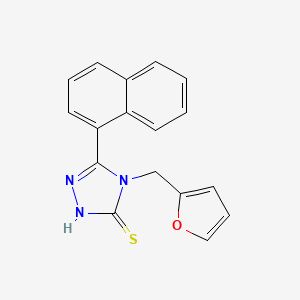
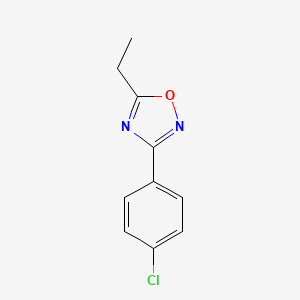
![8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1607653.png)
